molecular formula C7H16O2 B1587674 Butoxypropan-1-ol CAS No. 29387-86-8

Butoxypropan-1-ol

Cat. No. B1587674
CAS RN: 29387-86-8
M. Wt: 132.2 g/mol
InChI Key: IDQBJILTOGBZCR-UHFFFAOYSA-N
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Description

Butoxypropan-1-ol, also known as 1-Butoxy-1-propanol, is a chemical compound with the molecular formula C7H16O2 . It is used in various applications due to its surfactant nature .


Molecular Structure Analysis

The molecular structure of Butoxypropan-1-ol consists of a propyl group (C3H7) attached to an oxygen atom, which is further connected to a butyl group (C4H9) . The average mass of the molecule is 132.201 Da .


Physical And Chemical Properties Analysis

Butoxypropan-1-ol is a colorless, combustible liquid with a characteristic odor . It has a boiling point of 151°C and a melting point of -27°C . The compound is soluble in water and miscible with many organic solvents .

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary : Butoxypropan-1-ol, also known as propylene glycol 1-monobutyl ether, is used as a corrosion inhibitor for mild steel in marine environments .
  • Methods and Procedures : The study involved immersing mild steel coupons in a marine solution containing 3.5 wt.% NaCl and three different molar concentrations of Butoxypropan-1-ol. The inhibition capacity was initially assessed through gravimetric weight loss measurements. Additionally, electrochemical analysis using Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) was conducted .
  • Results : The most effective corrosion prevention occurred at a concentration of 100 mM on mild steel coupons. The inhibition efficiency was approximately 98% according to gravimetric weight loss measurements. The efficiency of the inhibitor was determined to be around 67% and 78% after fitting the Nyquist and Tafel polarization plots, respectively .

2. Carcinogenic Potential Evaluation

  • Application Summary : The International Agency for Research on Cancer (IARC) has evaluated the carcinogenic potential of Butoxypropan-1-ol in humans .
  • Methods and Procedures : The evaluation was based on the availability of complex mechanistic data and new epidemiological studies .

Safety And Hazards

Butoxypropan-1-ol is classified as a skin irritant and can cause serious eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

1-butoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBJILTOGBZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014340
Record name 1-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoxypropan-1-ol

CAS RN

29387-86-8, 120855-18-7
Record name Propylene glycol butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxypropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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